

# molecular structure and formula of 3-chloro-3-methylhexane

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## Compound of Interest

Compound Name: 3-Chloro-3-methylhexane

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An In-depth Technical Guide to **3-Chloro-3-methylhexane**: Structure, Reactivity, and Characterization

## Abstract

This technical guide provides a comprehensive overview of **3-chloro-3-methylhexane**, a tertiary alkyl halide. The document delves into its molecular structure, chemical formula, and physicochemical properties. A significant focus is placed on its characteristic reactivity, particularly its propensity for unimolecular nucleophilic substitution (SN1) and elimination (E1) reactions, a direct consequence of its tertiary structure. Methodologies for its synthesis via electrophilic addition and detailed protocols for its analytical characterization using modern spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—are presented. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and practical, field-proven insights into the handling and analysis of this compound.

## Molecular Identity and Physicochemical Properties

**3-Chloro-3-methylhexane** is a halogenated alkane characterized by a hexane backbone with a chlorine atom and a methyl group substituted at the third carbon position. This substitution pattern classifies it as a tertiary alkyl halide, a structural feature that dictates its chemical behavior.

- Molecular Formula: C<sub>7</sub>H<sub>15</sub>Cl[1][2][3][4]

- Molecular Weight: 134.65 g/mol [\[2\]](#)[\[4\]](#)
- CAS Registry Number: 43197-78-0[\[1\]](#)[\[2\]](#)
- IUPAC Name: **3-chloro-3-methylhexane**[\[2\]](#)
- Canonical SMILES: CCCC(C)(CC)Cl[\[2\]](#)[\[5\]](#)

The central carbon at the third position (C3) is a chiral center, meaning **3-chloro-3-methylhexane** can exist as a pair of enantiomers: (R)-**3-chloro-3-methylhexane** and (S)-**3-chloro-3-methylhexane**.

## Structural Representation

The molecular structure is foundational to understanding the compound's properties and reactivity.

Caption: 2D Molecular Structure of **3-chloro-3-methylhexane**.

## Tabulated Physicochemical Properties

A summary of key computed and experimental properties is provided below.

Property	Value	Source
Molecular Weight	134.65 g/mol	PubChem <a href="#">[2]</a>
Exact Mass	134.0862282 Da	PubChem <a href="#">[2]</a>
XLogP3-AA (LogP)	3.2	PubChem <a href="#">[2]</a>
Rotatable Bond Count	3	Guidechem <a href="#">[3]</a>
Complexity	61.4	Guidechem <a href="#">[3]</a>

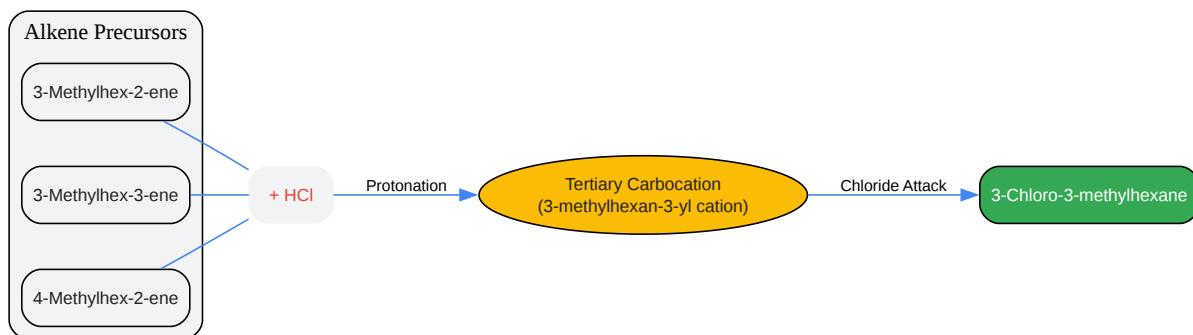
## Synthesis and Chemical Reactivity

The synthesis and reactivity of **3-chloro-3-methylhexane** are governed by the principles of carbocation chemistry.

## Synthesis Pathway: Electrophilic Addition

A standard laboratory synthesis involves the electrophilic addition of hydrogen chloride (HCl) to an alkene. Three isomeric alkenes can serve as precursors, as they all form the same stable tertiary carbocation intermediate upon protonation, which is then attacked by the chloride ion.

[6]



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Caption: Synthesis of **3-chloro-3-methylhexane** via electrophilic addition.

This reaction proceeds according to Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the most stable carbocation. In all three cases, this is the tertiary carbocation at the C3 position.

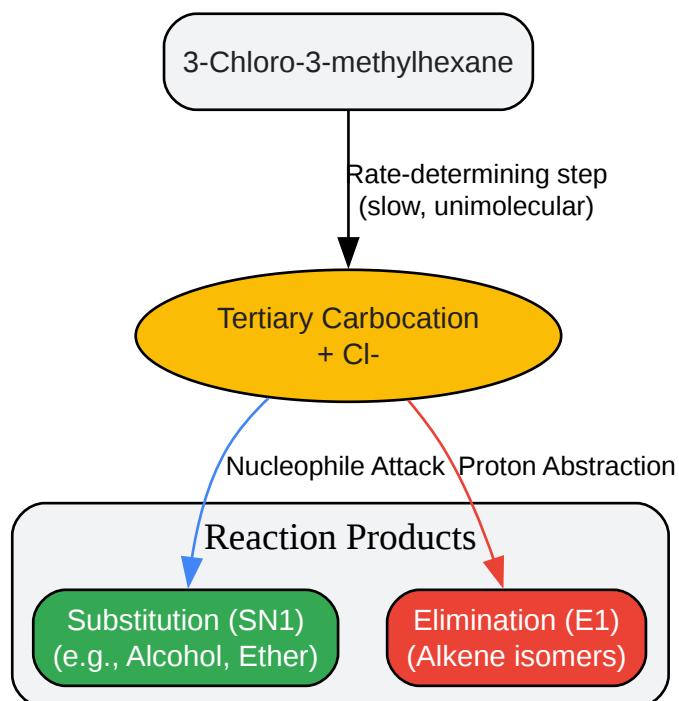
## Core Reactivity: The Tertiary Alkyl Halide

As a tertiary alkyl halide, **3-chloro-3-methylhexane**'s reactivity is dominated by reaction mechanisms that proceed through a carbocation intermediate.

- SN1 and E1 Reactions: These are the predominant pathways. The rate-determining step is the spontaneous dissociation of the C-Cl bond to form a stable tertiary carbocation.[7] This carbocation can then be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to a base (E1).[8] For instance, reaction with water will yield both an alcohol

(substitution product) and alkenes (elimination products).<sup>[8]</sup> The stability of the tertiary carbocation is significantly higher than that of secondary or primary carbocations due to hyperconjugation and inductive effects from the three alkyl groups.<sup>[7]</sup>

- SN2 Inactivity: **3-chloro-3-methylhexane** is essentially unreactive under SN2 conditions.<sup>[9]</sup> <sup>[10]</sup> The three alkyl groups surrounding the electrophilic carbon create significant steric hindrance, preventing the backside attack required for the SN2 mechanism.<sup>[9]</sup><sup>[11]</sup>



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Caption: Competing SN1 and E1 reaction pathways for **3-chloro-3-methylhexane**.

## Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of **3-chloro-3-methylhexane**. The following are standard protocols for its analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard proton spectrum with 16-32 scans.
  - Set the spectral width to cover a range of -1 to 12 ppm.
  - Use tetramethylsilane (TMS) as an internal reference (0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum with 1024-4096 scans.
  - Set the spectral width to cover a range of 0 to 220 ppm.
  - Reference the spectrum using the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Spectrum	Predicted Features	Rationale
$^1\text{H}$ NMR	7 distinct signals, all complex multiplets in the alkyl region (~0.8-1.8 ppm).	The molecule is asymmetric, making all protons chemically non-equivalent. Overlapping multiplets are expected due to complex spin-spin coupling.
$^{13}\text{C}$ NMR	7 distinct signals.	Due to the chiral center, all seven carbon atoms are in unique chemical environments. The carbon bearing the chlorine (C3) will be the most downfield among the $\text{sp}^3$ carbons.

Note: The actual spectrum for a similar, but simpler, compound (3-methylhexane) is known to be complex, supporting the prediction of 7 distinct environments.[12]

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for determining molecular weight and fragmentation patterns, confirming the molecular formula.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
- GC Separation:
  - Inject 1  $\mu$ L of the solution into a GC equipped with a nonpolar capillary column (e.g., DB-5ms).
  - Use a temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- MS Detection (Electron Ionization - EI):
  - Use a standard electron energy of 70 eV.
  - Scan a mass range from m/z 40 to 200.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight will be observed at m/z 134.
- Isotope Peak ( $M+2$ ): A characteristic peak will appear at m/z 136 with an intensity approximately one-third that of the  $M^+$  peak.[13] This 3:1 ratio is definitive for a molecule containing one chlorine atom, due to the natural abundance of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes.[13]
- Fragmentation: The most abundant fragment ion will likely result from the loss of the chlorine atom to form the stable tertiary carbocation at m/z 99 ( $\text{C}_7\text{H}_{15}^+$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
2850-3000	C-H Stretch	Alkane (CH, CH <sub>2</sub> , CH <sub>3</sub> )
1350-1470	C-H Bend	Alkane
600-800	C-Cl Stretch	Alkyl Halide

Note: The NIST Chemistry WebBook provides reference IR spectral data for **3-chloro-3-methylhexane**.<sup>[1]</sup>

## Conclusion

**3-Chloro-3-methylhexane** serves as an exemplary model for understanding the behavior of tertiary alkyl halides. Its structure, characterized by a sterically hindered electrophilic carbon, precludes bimolecular substitution and favors unimolecular pathways that proceed via a stable carbocation intermediate. This fundamental reactivity profile makes it a valuable substrate for studying the competitive nature of SN1 and E1 reactions. The analytical protocols detailed herein provide a robust framework for its unambiguous identification and characterization, ensuring scientific integrity in research and development applications.

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